molecular formula C34H44N6O15 B12388660 Ac-LDESD-AMC

Ac-LDESD-AMC

Cat. No.: B12388660
M. Wt: 776.7 g/mol
InChI Key: OYKCEQVPFXNIAB-LSBAASHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-Leu-Asp-Glu-Ser-Asp-amino-4-methylcoumarin (Ac-LDESD-AMC) is a synthetic peptide substrate used primarily as a caspase-2 inhibitor. Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation. This compound is particularly significant in apoptosis research due to its ability to inhibit caspase-2, an initiator caspase involved in the intrinsic apoptotic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ac-LDESD-AMC is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for this compound is Acetyl-Leu-Asp-Glu-Ser-Asp-amino-4-methylcoumarin. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and deprotection reagents like TFA .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves rigorous purification steps, including HPLC, to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Mechanism of Action

Ac-LDESD-AMC exerts its effects by inhibiting caspase-2. The mechanism involves the binding of the peptide substrate to the active site of caspase-2, preventing the enzyme from cleaving its natural substrates. This inhibition is crucial for studying the role of caspase-2 in apoptosis and identifying potential therapeutic targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-LDESD-AMC is unique due to its specificity for caspase-2, allowing researchers to selectively study the role of this enzyme in apoptosis. Unlike other caspase substrates, this compound provides insights into the intrinsic apoptotic pathway, making it a valuable tool in apoptosis research .

Properties

Molecular Formula

C34H44N6O15

Molecular Weight

776.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C34H44N6O15/c1-15(2)9-21(35-17(4)42)32(52)38-23(13-28(47)48)33(53)37-20(7-8-26(43)44)30(50)40-24(14-41)34(54)39-22(12-27(45)46)31(51)36-18-5-6-19-16(3)10-29(49)55-25(19)11-18/h5-6,10-11,15,20-24,41H,7-9,12-14H2,1-4H3,(H,35,42)(H,36,51)(H,37,53)(H,38,52)(H,39,54)(H,40,50)(H,43,44)(H,45,46)(H,47,48)/t20-,21-,22-,23-,24-/m0/s1

InChI Key

OYKCEQVPFXNIAB-LSBAASHUSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C

Origin of Product

United States

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